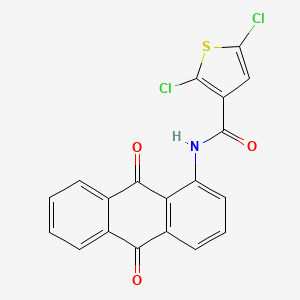

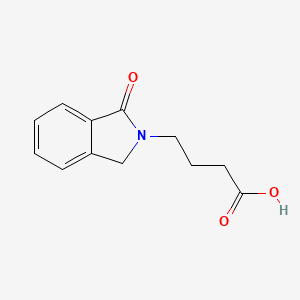

2,5-dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids was used to synthesize new amino-acid derivatives of 9,10-anthraquinone . Experimental testing of the antimicrobial actions of the compounds synthesized demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .Applications De Recherche Scientifique

Synthesis and Characterization

2,5-Dichloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-3-carboxamide and its derivatives have been synthesized and characterized in various studies, contributing significantly to the field of organic chemistry. These compounds have been explored for their potential in developing new materials with unique properties. For instance, their synthesis involves intricate processes that have been detailed in literature, providing a foundation for further research in designing compounds with specific functions (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021; G. Naganagowda, A. Petsom, 2011).

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have been a significant area of research. Studies have demonstrated that these compounds exhibit promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021; M. Gouda, M. Berghot, A. Shoeib, A. Khalil, 2010).

Electrochemical and Electrochromic Properties

The electrochemical synthesis of copolymers based on anthracene derivatives, including 2-(anthracen-9-yl)thiophene, has been explored, highlighting the potential of these compounds in creating multicolor electrochromic materials. Such materials could be utilized in various applications, from smart windows to display technologies, indicating the versatility of anthracene-based compounds in material science (Yi-jie Tao, Kai A. I. Zhang, Chaoyang Zhang, Haifeng Cheng, Chunlin Jiao, Yulei Zhao, 2016).

Organic Transistors

Research into ethynyl-substituted molecules with tetraceno[2,3-b]thiophene and anthra[2,3-b]thiophene cores, related to this compound, has uncovered their potential in thin-film transistors (TFTs). These findings open the door to developing advanced electronic devices with improved performance and functionality (M. Tang, A. Reichardt, T. Siegrist, S. Mannsfeld, Zhenan Bao, 2008).

Orientations Futures

The retrieved sources suggest that the synthesized amino-acid derivatives of 9,10-anthraquinone have demonstrated antibacterial and antifungal activities . This indicates the potential of these compounds in the development of new antimicrobial agents. Further study of the antitumor and antioxidant actions of the newly synthesized amino acid derivatives is also suggested .

Mécanisme D'action

Target of Action

It has been found that similar compounds have demonstratedantibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . These targets play a crucial role in the pathogenesis of various infectious diseases.

Mode of Action

It is known that similar compounds interact with their targets, leading to the inhibition of essential biological processes, thereby exerting their antimicrobial effects .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that it likely interferes with the essential biochemical pathways of the target organisms, leading to their inhibition .

Result of Action

The result of the action of this compound is the inhibition of the growth of the target organisms, as evidenced by its antimicrobial activity . This leads to a reduction in the severity of the infections caused by these organisms.

Analyse Biochimique

Biochemical Properties

It has been synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The compound has been characterized by various spectroscopic methods .

Cellular Effects

Preliminary studies suggest that it may have potential antimicrobial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

Molecular Mechanism

It is believed to interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Propriétés

IUPAC Name |

2,5-dichloro-N-(9,10-dioxoanthracen-1-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl2NO3S/c20-14-8-12(18(21)26-14)19(25)22-13-7-3-6-11-15(13)17(24)10-5-2-1-4-9(10)16(11)23/h1-8H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHQDZPSRXAUPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-methoxybenzamide](/img/structure/B2880884.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2880886.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)

![1-Methyl-4-[(4-{[(4-methylphenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene](/img/structure/B2880892.png)

![2-((5-bromothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2880893.png)

![4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B2880897.png)

![N-(3-chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2880904.png)